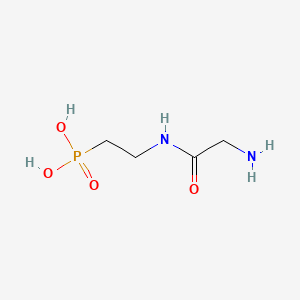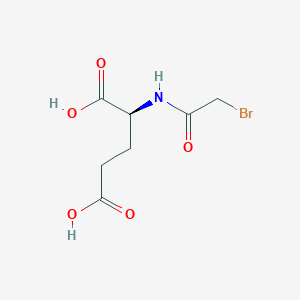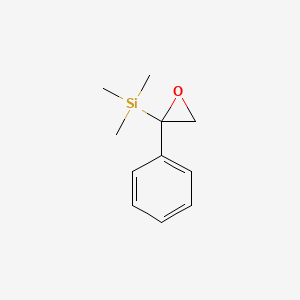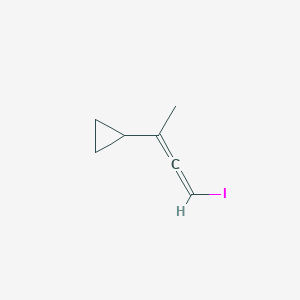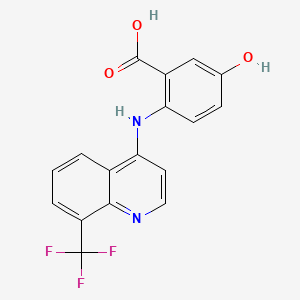
Benzoic acid, 5-hydroxy-2-((8-(trifluoromethyl)-4-quinolinyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 5-hydroxy-2-((8-(trifluoromethyl)-4-quinolinyl)amino)- is a complex organic compound that features a benzoic acid core substituted with a hydroxy group and an amino group linked to a quinoline ring with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-hydroxy-2-((8-(trifluoromethyl)-4-quinolinyl)amino)- typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Benzoic acid, 5-hydroxy-2-((8-(trifluoromethyl)-4-quinolinyl)amino)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group on the quinoline ring can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a benzoquinone derivative, while reduction of the nitro group would produce an aminoquinoline derivative.
科学的研究の応用
Benzoic acid, 5-hydroxy-2-((8-(trifluoromethyl)-4-quinolinyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism by which benzoic acid, 5-hydroxy-2-((8-(trifluoromethyl)-4-quinolinyl)amino)- exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
Benzoic acid derivatives: Compounds like 4-hydroxybenzoic acid and 3,5-dihydroxybenzoic acid share structural similarities but lack the quinoline and trifluoromethyl groups.
Quinoline derivatives: Compounds such as 8-hydroxyquinoline and 4-aminoquinoline have similar core structures but differ in their substituents.
Uniqueness
The uniqueness of benzoic acid, 5-hydroxy-2-((8-(trifluoromethyl)-4-quinolinyl)amino)- lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the quinoline ring provides a versatile scaffold for further functionalization.
特性
CAS番号 |
56047-12-2 |
|---|---|
分子式 |
C17H11F3N2O3 |
分子量 |
348.28 g/mol |
IUPAC名 |
5-hydroxy-2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)12-3-1-2-10-14(6-7-21-15(10)12)22-13-5-4-9(23)8-11(13)16(24)25/h1-8,23H,(H,21,22)(H,24,25) |
InChIキー |
LOJBZNCRKFARPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)NC3=C(C=C(C=C3)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


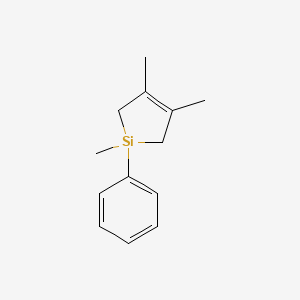
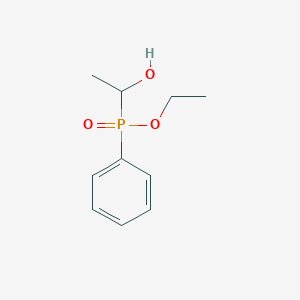
![2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline](/img/structure/B14630193.png)
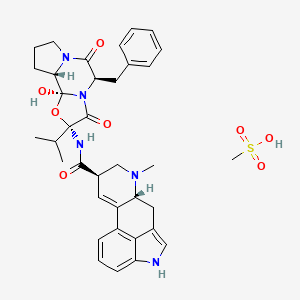
![2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine](/img/structure/B14630211.png)
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)


![2-Ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-methylstannyl]sulfanylpropanoate](/img/structure/B14630226.png)
